molecular formula C13H11Br2NO2S B12132468 4,5-dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide

4,5-dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide

Cat. No.: B12132468
M. Wt: 405.11 g/mol
InChI Key: QSDBLCMVAFYRDB-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide typically involves the bromination of thiophene followed by amide formation. One common method includes the bromination of thiophene-2-carboxylic acid, followed by coupling with 4-ethoxyaniline under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of pharmaceuticals and organic electronic materials .

Scientific Research Applications

4,5-Dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide is unique due to the presence of both bromine atoms and the ethoxyphenyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C13H11Br2NO2S

Molecular Weight

405.11 g/mol

IUPAC Name

4,5-dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C13H11Br2NO2S/c1-2-18-9-5-3-8(4-6-9)16-13(17)11-7-10(14)12(15)19-11/h3-7H,2H2,1H3,(H,16,17)

InChI Key

QSDBLCMVAFYRDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)Br)Br

Origin of Product

United States

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